Superior Reactivity in Acylation of Cyclic Enamines vs. Chloroacetyl Chloride
In the acylation of pyrrolidine and morpholine enamines of cyclohexanone and cyclopentanone, phenylacetyl chloride (PAC) successfully yields various acetylated or diacetylated enamines, whereas chloroacetyl chloride (CAC) leads to no trace of acetylated pyrrolidine and only isolates acylated morpholine [1]. This demonstrates PAC's superior compatibility with the steric and electronic demands of cyclic enamine systems.
| Evidence Dimension | Reaction Outcome (Yield of Acetylated Pyrrolidine Enamine) |
|---|---|
| Target Compound Data | Successful reaction, yields various acetylated or diacetylated enamines |
| Comparator Or Baseline | Chloroacetyl chloride (CAC): No trace of acetylated pyrrolidine observed |
| Quantified Difference | Qualitative difference: successful acylation vs. complete reaction failure for a specific product class |
| Conditions | Acylation of pyrrolidine and morpholine enamines of cyclohexanone and cyclopentanone |
Why This Matters
For chemists synthesizing β-diketone precursors via enamine acylation, PAC is the only viable reagent for achieving full conversion, directly impacting synthetic route feasibility and product complexity.
- [1] Hacettepe Journal of Biology and Chemistry. (n.d.). Acetylation of Some Cyclic Enamines With Substituted Acetyl Chlorides. Retrieved from https://hjbc.hacettepe.edu.tr/journal/volume-38/issue-2/acetylation-of-some-cyclic-enamines-with-substituted-acetyl-chlorides/index.html View Source
